molecular formula C23H19F2N3O2S B6490131 N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 1359459-22-5

N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B6490131
CAS No.: 1359459-22-5
M. Wt: 439.5 g/mol
InChI Key: JFXRSAJGVCJKFV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a structurally complex molecule featuring a 1,5-benzodiazepine core substituted with methyl groups at positions 7 and 8, a ketone at position 2, and a thiophen-2-yl moiety at position 3. The N-(3,4-difluorophenyl)acetamide side chain is attached via a methylene bridge to the benzodiazepine nitrogen. This compound’s design integrates pharmacophores known for diverse bioactivities: benzodiazepines are historically associated with central nervous system modulation, while fluorinated aromatic systems and thiophene rings often enhance metabolic stability and target binding .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S/c1-13-8-18-20(9-14(13)2)28(23(30)11-19(27-18)21-4-3-7-31-21)12-22(29)26-15-5-6-16(24)17(25)10-15/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXRSAJGVCJKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : The compound features a benzodiazepine core which is known for various pharmacological properties.
  • Substituents : The presence of a difluorophenyl group and a thiophene ring enhances its biological activity.

Antitumor Activity

The benzodiazepine core is often associated with anticancer properties. Studies suggest that modifications to the benzodiazepine structure can enhance cytotoxicity against cancer cell lines:

  • Cytotoxic Effects : Compounds similar to the target compound have shown IC50 values in the low micromolar range against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The presence of electron-withdrawing groups like fluorine can further potentiate this activity.

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many benzodiazepines act as inhibitors of key enzymes involved in cellular processes.
  • Interaction with Receptors : These compounds may interact with GABA receptors, leading to neuroactive effects.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene-containing compounds, several derivatives were tested against a panel of bacterial strains using agar diffusion methods. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, particularly against Bacillus subtilis and Candida albicans .

Study 2: Cytotoxicity Assessment

A comparative analysis was conducted on benzodiazepine derivatives for their cytotoxic effects against human cancer cell lines. The study found that certain substitutions on the benzodiazepine ring significantly enhanced antiproliferative activity. For instance, compounds with difluoro substituents showed improved IC50 values compared to their non-fluorinated counterparts .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene derivativesEffective against Gram-positive bacteria
AntitumorBenzodiazepine analogsIC50 values < 10 µM in A549 cells
Enzyme InhibitionVarious benzodiazepinesInhibition of key metabolic enzymes

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Benzodiazepine AMCF-78.5
Benzodiazepine BA5497.82
Target Compound (hypothetical)Hypothetical<10

Comparison with Similar Compounds

Benzodiazepine vs. Pyrimidine-Thiophene Systems

The target compound’s 1,5-benzodiazepine core (a seven-membered ring with two nitrogens) contrasts with hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine systems seen in analogs like N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (). The latter’s pyrimidine-thiophene fusion introduces a sulfur atom and a six-membered ring, which may alter electronic properties and conformational flexibility compared to the benzodiazepine’s larger, more rigid framework .

Substituent Effects

  • Fluorine’s electron-withdrawing nature may also influence hydrogen-bonding interactions .
  • Thiophene vs.

Physicochemical and Crystallographic Properties

Hydrogen-Bonding Patterns

While direct crystallographic data for the target compound is unavailable, structurally related N-substituted acetamides (e.g., ) exhibit intermolecular N–H⋯N bonds forming inversion dimers. The benzodiazepine’s lactam (2-oxo) group may similarly engage in hydrogen bonding, though steric hindrance from 7,8-dimethyl groups could limit packing efficiency compared to less-substituted analogs .

Solubility and Stability

The thiophene and fluorinated aryl groups likely improve lipid solubility over purely aromatic systems (e.g., dichlorophenyl derivatives in ). However, the benzodiazepine’s lactam moiety may enhance aqueous solubility relative to sulfur-containing pyrimidine-thiophene systems .

Tabulated Comparison of Key Features

Feature Target Compound Pyrimidine-Thiophene Analog () Dichlorophenyl-Thiazole Acetamide ()
Core Structure 1,5-Benzodiazepine with lactam Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine Arylacetamide with thiazole
Key Substituents 7,8-dimethyl; thiophen-2-yl; 3,4-difluorophenyl 3-ethyl; sulfanyl; 3,4-difluorophenyl 3,4-dichlorophenyl; thiazol-2-yl
Hydrogen-Bonding Motifs Likely N–H⋯O (lactam) S–S (sulfanyl) N–H⋯N (R²²(8))
Molecular Weight (Da) ~457 (estimated) ~478 (reported) ~303 (reported)
Synthetic Method Carbodiimide coupling + benzodiazepine cyclization Thioether formation + pyrimidine cyclization Carbodiimide coupling

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